2,7-Dimethyloct-7-EN-2-OL
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Overview
Description
2,7-Dimethyloct-7-EN-2-OL is an organic compound with the molecular formula C10H20O. It belongs to the class of tertiary alcohols, characterized by a hydroxy group (-OH) attached to a saturated carbon atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyloct-7-EN-2-OL typically involves the reaction of appropriate precursors under controlled conditions. One common method is the hydroformylation of 2,6-dimethyl-1,5-heptadiene, followed by hydrogenation to yield the desired alcohol. The reaction conditions often include the use of catalysts such as rhodium complexes and specific temperature and pressure settings to optimize yield and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroformylation processes, utilizing continuous flow reactors to ensure consistent product quality and high throughput. The use of advanced catalytic systems and process optimization techniques is crucial to achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyloct-7-EN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Alkyl halides, ethers
Scientific Research Applications
2,7-Dimethyloct-7-EN-2-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the production of fragrances and flavors.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized as a solvent, dispersing agent, and emulsifying agent in various industrial processes
Mechanism of Action
The mechanism of action of 2,7-Dimethyloct-7-EN-2-OL involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects may be mediated through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyloct-7-en-2-ol: A closely related compound with similar chemical properties and applications.
Linalool: Another tertiary alcohol with a similar structure, known for its use in fragrances and flavors.
Dimyrcetol: An analogue with comparable chemical behavior and industrial applications.
Uniqueness
2,7-Dimethyloct-7-EN-2-OL stands out due to its specific structural features and the resulting unique chemical reactivity. Its applications in various fields, including its potential therapeutic effects, highlight its versatility and importance in scientific research and industry.
Properties
CAS No. |
73331-76-7 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2,7-dimethyloct-7-en-2-ol |
InChI |
InChI=1S/C10H20O/c1-9(2)7-5-6-8-10(3,4)11/h11H,1,5-8H2,2-4H3 |
InChI Key |
NZGRTXTVDSRARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCCC(C)(C)O |
Origin of Product |
United States |
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